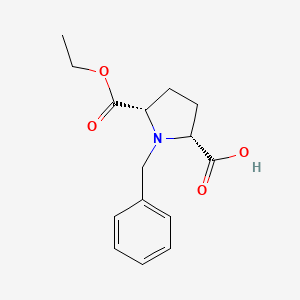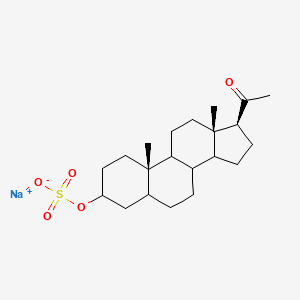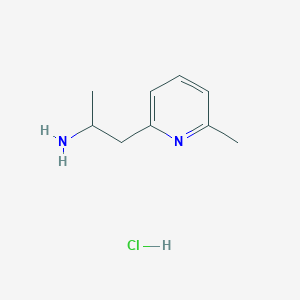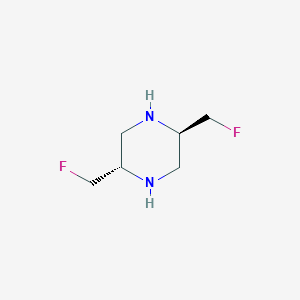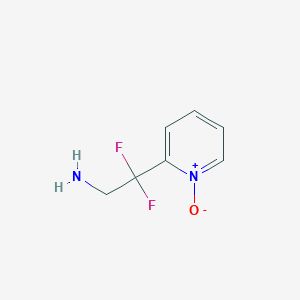![molecular formula C10H13NO B12841078 4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
4-[(R)-amino(cyclopropyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Amino(cyclopropyl)methyl)phenol: is a chiral organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group to the phenol ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropylmethylated phenol with an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of ®-4-(Amino(cyclopropyl)methyl)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-4-(Amino(cyclopropyl)methyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives. For example, the amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: ®-4-(Amino(cyclopropyl)methyl)phenol is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, ®-4-(Amino(cyclopropyl)methyl)phenol is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-4-(Amino(cyclopropyl)methyl)-4-chlorophenol: This compound has a similar structure but with a chlorine atom on the phenol ring, which can alter its reactivity and biological activity.
®-4-(Amino(cyclopropyl)methyl)-2-methylphenol: The presence of a methyl group on the phenol ring can influence the compound’s steric and electronic properties.
Uniqueness: ®-4-(Amino(cyclopropyl)methyl)phenol is unique due to its specific combination of a chiral center, a cyclopropylmethyl group, and a phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1 |
Clé InChI |
DEQTVSNEVTUFLS-SNVBAGLBSA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC=C(C=C2)O)N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



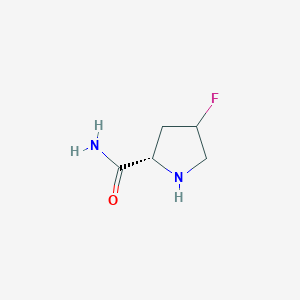


![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)
![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
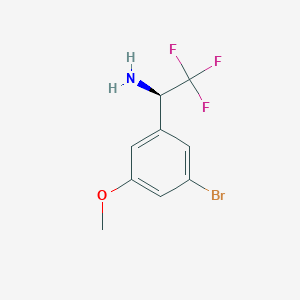
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
